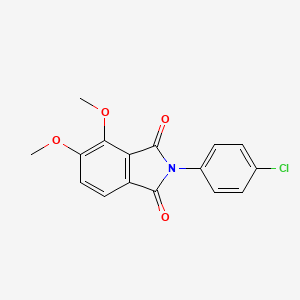

![molecular formula C17H17FN6O B5537740 2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with primary and secondary amines to form substituted amides, followed by high-temperature cyclization to yield the desired pyrimidine derivatives (Eleev, Kutkin, & Zhidkov, 2015). Another approach involves the reaction of benzoyl isothiocyanate with malononitrile and subsequent reactions to produce benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing a method to construct similar complex structures (Hebishy, Salama, & Elgemeie, 2020).

Molecular Structure Analysis

Molecular structure analysis involves characterizing compounds using techniques like mass spectrometry, 1H NMR, IR, and X-ray crystallography. For instance, the synthesis and characterization of related compounds involve detailed structure elucidation to confirm the presence of specific functional groups and the overall molecular framework (Hebishy, Salama, & Elgemeie, 2020).

Chemical Reactions and Properties

Compounds like "2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide" can participate in various chemical reactions due to the presence of reactive functional groups. The fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, for example, are synthesized through reactions involving amides and cyclization processes (Eleev, Kutkin, & Zhidkov, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

A study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable anti-avian influenza virus activity. The compounds were synthesized through a sequence of reactions starting from benzoyl isothiocyanate, leading to compounds that possess significant antiviral activities against bird flu influenza H5N1, with viral reduction ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Orexin Receptor Antagonism

Research on orexin receptor 1-selective antagonists derived from a dual orexin receptor 1/2 antagonist revealed compounds with excellent antagonistic activity against orexin receptor 1. This includes N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide, which showed significant selectivity and potency, indicating potential applications in treating sleep disorders and other conditions related to orexin signaling (Futamura et al., 2017).

Tumor Imaging with PET

Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for tumor imaging using positron emission tomography (PET). The study aimed to improve biodistribution properties for effective tumor imaging. Some compounds showed higher uptake in tumor cells and were considered for further investigation in PET imaging applications, highlighting the potential use of fluorinated compounds in diagnostic imaging of tumors (Xu et al., 2012).

Building Blocks in Medicinal Chemistry

The development of 3-amino-4-fluoropyrazoles as building blocks in medicinal chemistry was highlighted, showcasing their importance due to the additional functional groups that allow for further functionalization. These compounds are useful for synthesizing a wide range of pharmacologically active molecules (Surmont, Verniest, & De Kimpe, 2011).

Antimicrobial and Antitumor Activities

Another study synthesized novel N-arylpyrazole-containing enaminones, which were used to create substituted pyrazoles with reported antitumor and antimicrobial activities. These compounds, after undergoing various reactions, showed inhibition effects comparable to those of standard drugs against specific human cell lines, demonstrating their potential in developing new therapeutic agents (Riyadh, 2011).

Propiedades

IUPAC Name |

2-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-12-22-15(11-16(23-12)24-10-4-7-21-24)19-8-9-20-17(25)13-5-2-3-6-14(13)18/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNDNGOPXGQPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)